molecular formula C6H9ClN4 B3293526 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- CAS No. 885500-43-6

4,5-Pyrimidinediamine, 6-chloro-N5-ethyl-

Cat. No.: B3293526
CAS No.: 885500-43-6
M. Wt: 172.61 g/mol
InChI Key: BDMPEYKWTMWZEP-UHFFFAOYSA-N
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Description

4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- is a substituted pyrimidine derivative characterized by:

  • Core structure: A pyrimidine ring with amino (-NH₂) groups at positions 4 and 5, a chlorine atom at position 6, and an ethyl (-CH₂CH₃) substituent on the N5 amino group.
  • Molecular formula: Hypothetically estimated as C₆H₁₀ClN₄ (calculated based on pyrimidine backbone and substituent addition).
  • Molecular weight: Approximately 172.62 g/mol (theoretical).

Pyrimidinediamine derivatives are often explored for pharmacological applications, particularly as dihydrofolate reductase (DHFR) inhibitors, due to their ability to interfere with folate metabolism .

Properties

IUPAC Name

6-chloro-5-N-ethylpyrimidine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-2-9-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMPEYKWTMWZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277874
Record name 6-Chloro-N5-ethyl-4,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885500-43-6
Record name 6-Chloro-N5-ethyl-4,5-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885500-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N5-ethyl-4,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 4,5-diaminopyrimidine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : N4-benzyl (logP ~2.1) and N4-(4-chlorophenyl) (logP ~2.8) analogs exhibit higher lipophilicity than the hypothetical N5-ethyl derivative (estimated logP ~1.5), suggesting better membrane permeability for drug candidates .
  • Solubility : Methoxy groups (e.g., diaveridine) enhance aqueous solubility compared to halogenated or alkylated derivatives .

Biological Activity

4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- is a pyrimidine derivative characterized by a unique molecular structure that includes a pyrimidine ring with an ethyl group at the N5 position and a chlorine atom at the 6 position. The molecular formula is C4H5ClN4C_4H_5ClN_4 with a molecular weight of 144.56 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structure of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- allows for various chemical interactions due to the presence of both electron-donating (amino) and electron-withdrawing (chloro) groups. This duality may enhance its binding affinity to specific biological targets, making it a candidate for therapeutic exploration.

Research indicates that the compound exhibits significant biological activity through its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts crucial biochemical pathways essential for cellular function, which is particularly relevant in disease states such as cancer and infections.

Biological Activity Overview

The biological activities of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- can be summarized as follows:

Activity Description
Antimicrobial Exhibits potential against various bacterial strains and fungi.
Anticancer Demonstrates cytotoxic effects on cancer cell lines in vitro.
Enzyme Inhibition Inhibits specific enzymes related to disease pathways.

Case Studies

  • Antimicrobial Activity : A study investigated the efficacy of 4,5-Pyrimidinediamine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the N5 position significantly enhanced antimicrobial potency compared to the parent compound.
  • Anticancer Potential : In vitro assays demonstrated that 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .
  • Enzyme Interaction Studies : Research focused on the binding affinity of 4,5-Pyrimidinediamine to dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in pathogens. The compound was found to effectively inhibit DHFR activity, suggesting its potential as an antiparasitic agent.

Synthesis Methods

The synthesis of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- can be achieved through several methods:

  • Direct Amination : Utilizing appropriate amines with pyrimidine derivatives under controlled conditions.
  • Chlorination Reactions : Introducing chlorine at the 6 position via electrophilic substitution reactions.
  • Flow Chemistry Techniques : Employed in industrial settings to optimize yield and purity.

Applications

The versatility of 4,5-Pyrimidinediamine extends across various fields:

  • Medicinal Chemistry : As a potential therapeutic agent for infectious diseases and cancer.
  • Agricultural Chemistry : Investigated for use in developing new agrochemicals.
  • Synthetic Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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